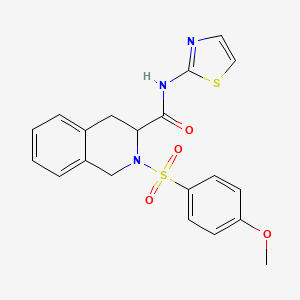
2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide , with a molecular formula of C20H19N3O4S2 and a molecular weight of 429.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor properties. The compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial in cell cycle regulation. In a study involving similar isoquinoline derivatives, compounds demonstrated selective inhibition of CDK4 over CDK2 and CDK1, suggesting potential applications in cancer therapy .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : By targeting specific kinases like CDK4, the compound may disrupt cell cycle progression in cancer cells.
- Binding Interactions : Molecular docking studies suggest that the compound interacts with amino acids in the active sites of target proteins, which may enhance its inhibitory effects .
Urease Inhibition
The compound's sulfonamide group is associated with urease inhibition. Urease inhibitors are valuable in treating conditions like urinary tract infections and certain types of kidney stones. Some related compounds have demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard references .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on similar compounds to elucidate the relationship between chemical structure and biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents on the phenyl ring influences the potency of kinase inhibition.
- Heterocyclic Interactions : The thiazole moiety contributes to enhanced binding affinity to target proteins .
Case Studies
Several case studies highlight the biological potential of isoquinoline derivatives:
- Case Study on Antitumor Activity : A derivative was tested for its ability to inhibit tumor growth in vivo, showing promising results comparable to established chemotherapeutic agents.
- Antibacterial Screening : In vitro assays revealed that certain derivatives exhibited significant antibacterial properties, leading to further exploration as potential therapeutic agents against resistant bacterial strains .
Data Table: Biological Activities and Mechanisms
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-13-15-5-3-2-4-14(15)12-18(23)19(24)22-20-21-10-11-28-20/h2-11,18H,12-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBZHOGKVJWSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














